molecular formula C28H28N2O3S2 B2822190 (3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(p-tolyl)methanone CAS No. 1115373-16-4

(3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(p-tolyl)methanone

Cat. No. B2822190
CAS RN: 1115373-16-4
M. Wt: 504.66
InChI Key: ZBVYVONPDSZVFO-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, molecular weight, and its purpose or role in research or industry .


Synthesis Analysis

Synthesis analysis involves detailing the methods and procedures used to create the compound. This can include the types of reactions used, the reagents involved, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include looking at what products are formed, the conditions needed for the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound might behave under different conditions .

Scientific Research Applications

  • Synthesis and Structural Analysis The compound (3-Amino-5-(mesitylamino)-4-tosylthiophen-2-yl)(p-tolyl)methanone and its analogues have been synthesized and characterized using techniques like FTIR, NMR, and mass spectrometry. Such studies provide insights into the molecular structure and stability of these compounds, which is essential for their application in various fields of research (FathimaShahana & Yardily, 2020).

  • Molecular Docking and Antiviral Activity Molecular docking studies have been carried out on these compounds to explore their potential antiviral activities. These studies help in understanding how these compounds interact with viral proteins, which could be crucial for the development of new antiviral drugs (Shahana & Yardily, 2020).

  • Spectroscopic Properties and Chemical Analysis The electronic absorption, excitation, and fluorescence properties of similar compounds have been investigated in various solvents. Such research helps in understanding the interaction of these compounds with light, which can be important in fields like photochemistry and material sciences (Al-Ansari, 2016).

  • Antibacterial Activity Some derivatives of this compound have been evaluated for their antibacterial properties. This is significant for the development of new antibiotics or antibacterial agents, especially in the face of rising antibiotic resistance (Aslan et al., 2017).

  • Potential in Neurological Research Related compounds have been tested for their effects on the central nervous system, including potential anticonvulsant properties. This research could contribute to the development of new treatments for neurological disorders (Unverferth et al., 1998).

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how it interacts with biological systems to produce this effect .

Safety and Hazards

This involves identifying any potential risks associated with handling or using the compound. It can include toxicity information, recommended safety precautions, and procedures for handling spills or exposure .

properties

IUPAC Name

[3-amino-4-(4-methylphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S2/c1-16-6-10-21(11-7-16)25(31)26-23(29)27(35(32,33)22-12-8-17(2)9-13-22)28(34-26)30-24-19(4)14-18(3)15-20(24)5/h6-15,30H,29H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVYVONPDSZVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=C(C=C3C)C)C)S(=O)(=O)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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